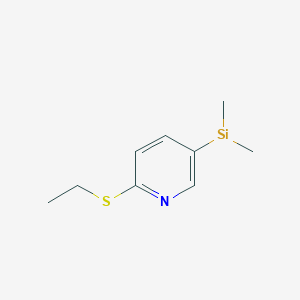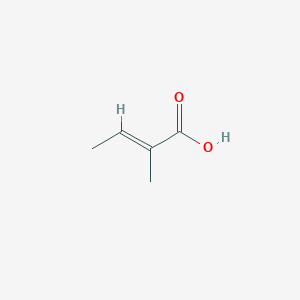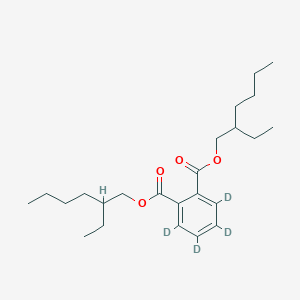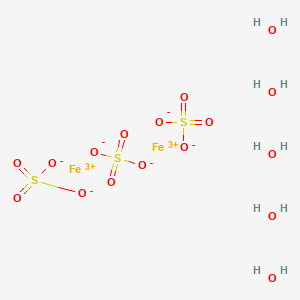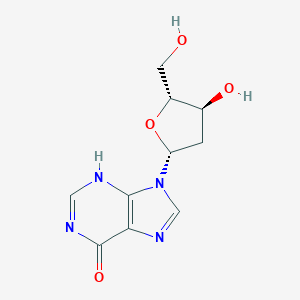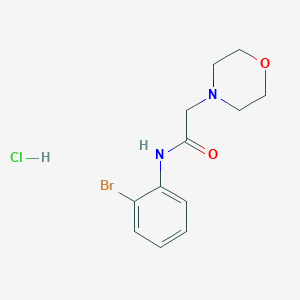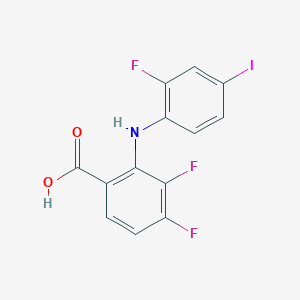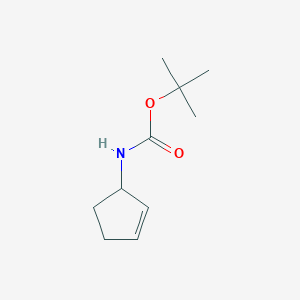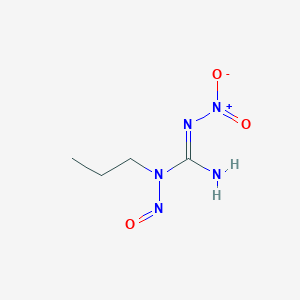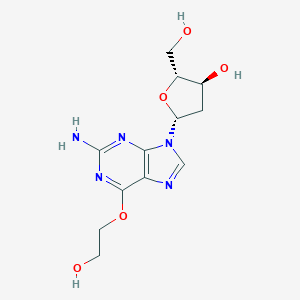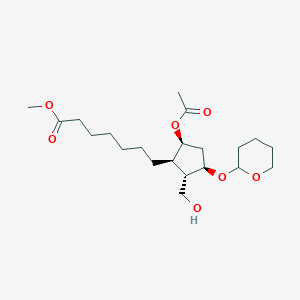
N-(叔丁基)-2-氯乙酰胺
概述
描述
N-(tert-Butyl)-2-chloroacetamide is an organic compound characterized by the presence of a tert-butyl group attached to the nitrogen atom of a 2-chloroacetamide moiety
科学研究应用
作用机制
Target of Action
N-(tert-Butyl)-2-chloroacetamide, like other compounds with a tert-butyl group, can interact with a variety of biological targets. It’s worth noting that similar compounds have been found to interact with proteins such as Sterol 14-alpha demethylase (CYP51) in Candida spp .
Mode of Action
For instance, it could potentially inhibit the function of target proteins, leading to downstream effects .
Biochemical Pathways
For example, if it targets CYP51, it could impact the ergosterol biosynthesis pathway in fungi . Ergosterol is a crucial component of fungal cell membranes, and its disruption can lead to cell death .
Pharmacokinetics
Similar compounds have been found to exhibit good bioavailability
Result of Action
If it inhibits cyp51, it could potentially lead to the disruption of fungal cell membranes and cell death . This could make it a potential candidate for antifungal drug development.
准备方法
Synthetic Routes and Reaction Conditions
N-(tert-Butyl)-2-chloroacetamide can be synthesized through several methods. One common approach involves the reaction of tert-butylamine with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Industrial Production Methods
In an industrial setting, the production of N-(tert-Butyl)-2-chloroacetamide may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality .
化学反应分析
Types of Reactions
N-(tert-Butyl)-2-chloroacetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 2-chloroacetamide moiety can be replaced by nucleophiles such as amines or thiols, leading to the formation of new amide derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form N-(tert-butyl)-2-chloroacetic acid or reduction to yield N-(tert-butyl)-2-chloroethylamine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, thiols, and alcohols.
Major Products Formed
Nucleophilic Substitution: Formation of new amide derivatives with various functional groups.
Oxidation: Formation of N-(tert-butyl)-2-chloroacetic acid.
Reduction: Formation of N-(tert-butyl)-2-chloroethylamine.
相似化合物的比较
Similar Compounds
N-(tert-Butyl)-2-bromoacetamide: Similar structure but with a bromine atom instead of chlorine.
N-(tert-Butyl)-2-iodoacetamide: Contains an iodine atom, leading to even greater reactivity in nucleophilic substitution reactions.
N-(tert-Butyl)-2-fluoroacetamide: Features a fluorine atom, resulting in higher stability and lower reactivity compared to the chloro derivative.
Uniqueness
N-(tert-Butyl)-2-chloroacetamide is unique due to the balance between its reactivity and stability. The presence of the chlorine atom provides sufficient reactivity for nucleophilic substitution, while the tert-butyl group offers steric protection, making it a versatile intermediate in organic synthesis.
属性
IUPAC Name |
N-tert-butyl-2-chloroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO/c1-6(2,3)8-5(9)4-7/h4H2,1-3H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVPSGXLCXZSTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00278601 | |
| Record name | N-(tert-Butyl)-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00278601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15678-99-6 | |
| Record name | 15678-99-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8361 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(tert-Butyl)-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00278601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-tert-butyl-2-chloroacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of N-(tert-Butyl)-2-chloroacetamide in the synthesis of the gold(I) NHC complex?
A1: N-(tert-Butyl)-2-chloroacetamide serves as a crucial starting material in a multi-step synthesis of the gold(I) NHC complex []. It reacts with cyclohexene oxide and imidazole to form the precursor compound, 3-(N-tert-butylacetamido)-1-(2-hydroxycyclohexyl)imidazolium chloride. This precursor is then transformed into the silver(I) NHC complex, which subsequently undergoes transmetalation with (SMe2)AuCl to yield the final gold(I) NHC complex []. This complex is a novel initiator for the ring-opening polymerization of L-lactide.
Q2: How does the structure of the synthesized gold(I) NHC complex contribute to its catalytic activity in L-lactide polymerization?
A2: The gold(I) NHC complex features a linear geometry around the gold center []. This linearity, along with the electronic properties of the NHC ligand, facilitates the coordination and activation of the L-lactide monomer, enabling the ring-opening polymerization process [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Imidazo[1,2-b]pyridazine](/img/structure/B131497.png)
